molecular formula C20H18N4O5S B13356148 4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid

4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid

Cat. No.: B13356148
M. Wt: 426.4 g/mol
InChI Key: UAOKODCFTXGHGK-RPPGGBECSA-N
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Description

The compound 4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex azo-sulfonic acid derivative characterized by:

  • A central benzenesulfonic acid moiety.
  • Two diazenyl (azo) groups, forming conjugated systems.
  • Substituents: two hydroxyl groups (2,4-dihydroxy) on the central phenyl ring and a 2,3-dimethylphenyl group on the first azo linkage.

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

4-[(2E)-2-[(5E)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid

InChI

InChI=1S/C20H18N4O5S/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+

InChI Key

UAOKODCFTXGHGK-RPPGGBECSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthesis Approach

The synthesis of 4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid generally involves a multi-step process:

  • Preparation of Intermediates : The synthesis begins with the preparation of 2,3-dimethylphenyl diazonium salt and 3,5-dihydroxybenzene .

  • Azo Coupling : The diazonium salt is then coupled with 3,5-dihydroxybenzene to form the azo compound.

  • Sulfonation : The resulting azo compound is then sulfonated to introduce the sulfonic acid group.

Detailed Synthesis Steps

Step 1: Preparation of 2,3-Dimethylphenyl Diazonium Salt
  • Reagents : 2,3-Dimethylphenylamine, sodium nitrite, hydrochloric acid.
  • Procedure : Dissolve 2,3-dimethylphenylamine in hydrochloric acid, then add sodium nitrite at low temperature to form the diazonium salt.
Step 2: Azo Coupling
  • Reagents : 3,5-Dihydroxybenzene, 2,3-dimethylphenyl diazonium salt, sodium hydroxide.
  • Procedure : Mix the diazonium salt with 3,5-dihydroxybenzene in an alkaline medium (sodium hydroxide) to facilitate the azo coupling reaction.
Step 3: Sulfonation
  • Reagents : Azo compound from step 2, fuming sulfuric acid.
  • Procedure : Treat the azo compound with fuming sulfuric acid to introduce the sulfonic acid group.

Alternative Methods

Alternative methods may involve different sulfonation conditions or the use of other sulfonating agents like chlorosulfonic acid. However, these methods are less common due to environmental and cost considerations.

Chemical and Physical Properties

Property Description
Molecular Formula C$${20}$$H$${18}$$N$${4}$$O$${5}$$S
Molecular Weight Approximately 434 g/mol
Solubility Soluble in water and organic solvents like ethanol
Stability Stable under normal conditions, but sensitive to light and heat

Applications

This compound is primarily used in the textile and dye industries due to its vibrant color properties. It can also be used as an intermediate in the synthesis of other dyes and pigments.

Chemical Reactions Analysis

Azo Group Reactivity

The compound contains two diazenyl (-N=N-) linkages, which are redox-active and participate in reduction reactions. Typical transformations include:

Reaction Type Conditions/Reagents Products Significance
Reduction Sodium dithionite (Na₂S₂O₄)Formation of two primary amine groupsGenerates intermediates for further derivatization
Photodegradation UV light exposureCleavage to aryl radicals and nitrogen gasEnvironmental degradation pathway

These reactions are critical for modifying the compound’s electronic properties or synthesizing amine-containing derivatives.

Sulfonic Acid Group Reactions

The -SO₃H group exhibits strong acidity (pKa ≈ -6) and undergoes:

Reaction Type Conditions/Reagents Products Applications
Salt Formation NaOH or KOHSulfonate salts (e.g., Na⁺ or K⁺ salts)Enhances water solubility for industrial uses
Esterification Alcohols (ROH) + H⁺ catalystSulfonate esters (R-SO₃R')Improves lipophilicity for drug delivery

Hydroxyl Group Reactivity

The phenolic -OH groups at positions 2 and 4 participate in:

Reaction Type Conditions/Reagents Products Mechanistic Insight
Oxidation Tyrosinase enzyme + O₂Ortho-quinone derivativesMimics natural substrate oxidation in melanin biosynthesis
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitrated aromatic ringsModifies electronic properties for dye synthesis
Chelation Metal ions (Fe³⁺, Cu²⁺)Stable metal complexesPotential antimicrobial activity

The tyrosinase-mediated oxidation mechanism involves binding to the enzyme’s active site, where Cu²⁺ ions facilitate electron transfer, leading to quinone formation .

Biological Interactions

The compound’s azo and phenolic groups contribute to its bioactivity:

Interaction Type Biological Target Outcome Evidence
Antimicrobial Activity Bacterial cell membranesDisruption via redox cyclingDemonstrated in studies of analogous azo compounds
Enzyme Inhibition TyrosinaseCompetitive inhibition at Cu²⁺ sitesStructural similarity to catechol substrates

Spectral and Stability Data

Key stability parameters under varying conditions:

Condition Effect Observation
pH < 3 Protonation of -SO₃H and -OHPrecipitation due to reduced solubility
pH 7–9 Deprotonation of -OHEnhanced solubility and reactivity
UV-Vis Absorption λₐᵦₛ ≈ 450 nm (conjugated system)Used for quantitative analysis

Scientific Research Applications

4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl groups, which can participate in various chemical reactions. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological staining or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

Key Structural Analogs

The following structurally related azo-sulfonic acid derivatives are selected for comparison:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₂₀H₂₀N₄O₅S 2,4-dihydroxy, 2,3-dimethylphenyl, dual azo groups ~428.46 High conjugation, dual azo groups
4-[(E)-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid (L85) C₁₂H₁₀N₂O₄S Single azo group, 4-hydroxyphenyl 278.28 Simpler structure, single azo group
4-[(2-Hydroxy-3,5-dimethylphenyl)azo]benzenesulfonic acid C₁₄H₁₄N₂O₄S 2-hydroxy-3,5-dimethylphenyl, single azo group 306.34 Methyl groups enhance hydrophobicity
3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid C₁₆H₁₉N₃O₅S Diethylamino, hydroxyl groups, single azo group 365.40 Amino group increases basicity
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid C₁₂H₁₀N₃O₃S Amino group, single azo group 277.29 Amino group enables covalent modification

Electronic and Physicochemical Properties

  • Conjugation and Absorption Spectra : The target compound’s dual azo groups and hydroxyl substituents create extended conjugation, likely resulting in a redshifted UV-Vis absorption compared to single-azo analogs like L85 .
  • Solubility : The sulfonic acid group ensures water solubility in all analogs. However, the target compound’s 2,3-dimethylphenyl group may reduce solubility slightly compared to hydroxylated derivatives (e.g., L85) .
  • Acidity : The two hydroxyl groups (pKa ~10) and sulfonic acid (pKa ~1) make the target compound more acidic than analogs with fewer hydroxyls (e.g., ).

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprinting (MACCS keys) , the target compound’s similarity to analogs was assessed:

Compound Pair Tanimoto Similarity Key Differences
Target vs. L85 0.55 Dual vs. single azo, additional substituents
Target vs. 4-[(2-Hydroxy-3,5-dimethylphenyl)azo]benzenesulfonic acid 0.68 Dual azo vs. single azo, hydroxyl positions
Target vs. 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid 0.42 Amino vs. hydroxyl, single azo

Lower similarity scores reflect structural complexity, but shared sulfonic acid and azo groups maintain partial overlap.

Biological Activity

4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid, also known as sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate (CAS Number: 89784-93-0), is a compound characterized by its complex azo structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N4O5SC_{20}H_{17}N_{4}O_{5}S with a molecular weight of approximately 448.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity, such as hydroxyl and diazenyl groups.

PropertyValue
Molecular FormulaC20H17N4O5S
Molecular Weight448.43 g/mol
CAS Number89784-93-0
SMILES[Na+].c1cc(S([O-])(=O)=O)ccc1/N=N/c2ccc(O)c(/N=N/c3cccc(c3C)C)c2O

Antitumor Activity

Research indicates that compounds with similar azo structures exhibit significant antitumor properties. A study highlighted that azo compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. Specifically, compounds targeting BRAF(V600E), EGFR, and telomerase have shown promise in cancer treatment .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. Azo compounds often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role .

Anti-inflammatory Effects

Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). These effects suggest potential applications in treating inflammatory diseases . The anti-inflammatory mechanisms may involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways.

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against various bacterial strains. Azo compounds are known for their broad-spectrum antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Case Studies and Research Findings

  • Antitumor Mechanism : A study focusing on the structure-activity relationship (SAR) of azo compounds found that modifications in the diazenyl moiety significantly enhanced cytotoxicity against breast cancer cells. The study concluded that specific substitutions could optimize the antitumor activity of related compounds .
  • Oxidative Stress Studies : In vitro assays demonstrated that sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate exhibited potent DPPH radical scavenging activity, indicating strong antioxidant potential. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .
  • Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation, this compound showed significant inhibition of NO production in macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Stability Mitigation Strategies

FactorRiskMitigation
pH < 5DegradationUse phosphate buffer (pH 7.4)
UV LightIsomerizationStore in dark at 4°C
HumidityHydrolysisDesiccate with silica gel

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., antioxidant assays using DPPH/ABTS with caffeic acid as a reference ).
  • Solubility Differences : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure uniform dissolution .
  • Metabolite Interference : Employ LC-MS/MS to distinguish parent compound from metabolites .

Basic: What are the recommended analytical techniques for quantifying this compound in complex matrices?

Answer:

  • Reverse-Phase HPLC : C18 column with UV detection at 350 nm .
  • Ion-Pair Chromatography : Pair with tetrabutylammonium bromide to enhance sulfonic acid retention .
  • Fluorescence Detection : Derivatize hydroxyl groups with dansyl chloride for enhanced sensitivity .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., human serum albumin) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with logP and IC50 values .
  • MD Simulations : Assess stability of azo group conformations in aqueous environments .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated containers .

Advanced: How does the compound’s electronic structure influence its spectroscopic and redox properties?

Answer:

  • Electron-Withdrawing Effects : The sulfonic acid group reduces electron density on the azo moiety, shifting UV-Vis absorption to longer wavelengths .
  • Redox Activity : Hydroxyl groups enable radical scavenging (e.g., in antioxidant assays) via H-atom transfer mechanisms .

Basic: What are the compound’s potential applications in pharmacological research?

Answer:

  • Antioxidant Studies : Acts as a pro-oxidant or antioxidant depending on concentration and assay conditions .
  • Enzyme Inhibition : Competes with substrates for binding to oxidoreductases (e.g., tyrosinase) .
  • Drug Delivery : Sulfonic acid group enhances water solubility for prodrug formulations .

Advanced: How to design a robust study to evaluate structure-activity relationships (SAR) for derivatives?

Answer:

  • Factorial Design : Vary substituents (e.g., methyl, hydroxyl) using a 2^k factorial approach to assess synergistic effects .
  • Theoretical Framework : Link SAR to Hammett constants (σ) or frontier molecular orbitals (HOMO/LUMO) .
  • Data Validation : Use ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. Table 2: Example SAR Variables

VariableLevelsBiological Endpoint
R1 (2,3-dimethyl)H, CH3IC50 (tyrosinase)
R2 (sulfonic acid)H, SO3HSolubility (logS)

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